molecular formula C20H18ClN3O4 B2829760 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide CAS No. 941944-65-6

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

Cat. No.: B2829760
CAS No.: 941944-65-6
M. Wt: 399.83
InChI Key: NKWRLFQVPTTWNV-UHFFFAOYSA-N
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Description

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a quinoline ring, a nitrobenzamide group, and a cyclopropanecarbonyl moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.

    Introduction of the Nitro Group: Nitration of the benzene ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Cyclopropanecarbonylation: The cyclopropanecarbonyl group is introduced using cyclopropanecarbonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 5-chloro-2-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of the corresponding carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
  • 2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

Uniqueness

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline ring system, combined with the nitrobenzamide and cyclopropanecarbonyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c21-14-5-7-18(24(27)28)16(11-14)19(25)22-15-6-8-17-13(10-15)2-1-9-23(17)20(26)12-3-4-12/h5-8,10-12H,1-4,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWRLFQVPTTWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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